N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide
Description
N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a bis-thiazolyl thiophene dicarboxamide derivative characterized by a central thiophene-2,5-dicarboxamide core. Each carboxamide group is substituted with a 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
2-N,5-N-bis[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O6S3/c1-35-19-7-5-15(11-21(19)37-3)17-13-39-27(29-17)31-25(33)23-9-10-24(41-23)26(34)32-28-30-18(14-40-28)16-6-8-20(36-2)22(12-16)38-4/h5-14H,1-4H3,(H,29,31,33)(H,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSTWZJKLZIXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC(=C(C=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2,N5-bis(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a synthetic compound with potential biological activities that have drawn interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 396.47 g/mol
- IUPAC Name : this compound
The compound features a thiophene core substituted with thiazole and methoxyphenyl groups, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular proliferation and apoptosis.
- Receptor Modulation : It has been shown to modulate receptor activity, which can influence signaling pathways related to inflammation and cell growth.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Lines Tested : The compound demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as a chemotherapeutic agent.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of the compound:
- Bacterial Strains Tested : Effective against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that treatment with this compound resulted in reduced tumor size compared to control groups, indicating its potential as an effective anticancer treatment.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy and reduces side effects in animal models.
Comparison with Similar Compounds
The compound belongs to a class of bis-thiazolyl dicarboxamides, which exhibit structural diversity based on the central core (thiophene, pyridine, or dihydropyridine) and substituents on the thiazole rings. Below is a comparative analysis with key analogs:
Structural and Functional Comparisons
Table 1: Comparison of Bis-Thiazolyl Dicarboxamide Derivatives
*Estimated based on analogs in .
Key Insights
Core Structure Influence: Thiophene-based cores (e.g., target compound, BA84606) favor planar conjugation, enabling π-π interactions critical for binding to aromatic residues in proteins or DNA .
Substituent Effects: Electron-Donating Groups (Methoxy, Ethoxy): Improve solubility and bioavailability. The target compound’s 3,4-dimethoxyphenyl groups may enhance water solubility compared to BE83544 (nitro) or BA84606 (diphenyl) . Electron-Withdrawing Groups (Nitro): Increase reactivity but reduce solubility, making BE83544 suitable for electrophilic applications . Bulkier Groups (Diphenyl, Phenoxyphenyl): May enhance binding affinity but reduce solubility and metabolic stability .
Biological Activity :
- Compound 2c (dihydropyridine core) demonstrated antimicrobial and cytotoxic properties, suggesting that thiazole-containing dicarboxamides may broadly target microbial or cancer cells .
- Methoxy-substituted analogs (e.g., target compound) are hypothesized to exhibit improved pharmacokinetic profiles due to enhanced solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
